N-Methylbicyclo[2.2.1]heptane-2-sulfonamide
Description
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic sulfonamide derivative characterized by a norbornane scaffold with a methyl group attached to the nitrogen atom of the sulfonamide moiety. This compound belongs to a class of bicyclic sulfonamides that have garnered attention due to their structural rigidity, which influences their physicochemical properties and biological activity.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-methylbicyclo[2.2.1]heptane-2-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c1-9-12(10,11)8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3 |
InChI Key |
NMDQBNKKHXIQEG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through the Diels-Alder reaction of cyclopentadiene and ethylene.
Sulfonation: The bicyclo[2.2.1]heptane is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Methylation: Finally, the sulfonamide derivative is methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets, enhancing its effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide, highlighting differences in substituents, synthesis routes, and biological activities:
Structural and Functional Differences
- Brominated derivatives (e.g., ) exhibit increased molecular weight and reactivity, making them intermediates for further functionalization . Hydroxy or oxa-substituted analogs (e.g., 3-hydroxy or 7-oxa derivatives) show higher polarity and altered pharmacokinetic profiles .
Synthesis Pathways :
Physicochemical Properties
- Polarity : The 3-hydroxy derivative (CAS 21836-45-3) has a higher topological polar surface area (86.8 Ų) compared to the N-methyl analog (61.6 Ų), impacting bioavailability .
- Acidity : Hydroxy-substituted sulfonamides exhibit stronger acidity (predicted pKa ~10.33) than alkylated variants, influencing ionization under physiological conditions .
Biological Activity
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a bicyclic structure that contributes to its unique biological properties. The sulfonamide group is known for its role in various pharmacological activities, including enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 8.39 to 21.15 µM .
Compound Cell Line IC50 (µM) This compound HepG-2 8.39 This compound MCF-7 19.57 - Neuropharmacological Effects
-
Antiviral Properties
- Some derivatives of bicyclic sulfonamides have demonstrated antiviral activity against viruses like HIV and HSV-1, suggesting a broader spectrum of biological activity for compounds related to this compound . These compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), providing a mechanism for antiviral action.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of sulfonamide derivatives in various cancer cell lines, revealing that modifications to the bicyclic structure can enhance potency and selectivity against specific cancer types .
- Neuropharmacology Research : Research focusing on KCNQ channels demonstrated that certain derivatives could selectively enhance channel activity, indicating potential use in treating conditions like epilepsy .
Q & A
Q. Critical Variables :
- Catalyst loading (1–5 mol%) impacts reaction rate and byproduct formation.
- Solvent choice (e.g., DMF or THF) affects regioselectivity.
- Broad substrate tolerance allows derivatization for structural libraries .
How is the molecular structure of this compound validated in academic research?
Basic Research Question
Structural confirmation involves:
- X-ray crystallography for absolute stereochemistry determination.
- NMR spectroscopy :
- H NMR: Bicyclic proton signals (δ 1.5–3.0 ppm) and methyl group splitting (δ 2.8–3.2 ppm).
- C NMR: Sulfonamide carbon at ~δ 45 ppm and bicyclic carbons between δ 25–35 ppm .
- Mass spectrometry (HRMS) for molecular weight verification (theoretical: 176.24 g/mol) .
What in vitro biological activity data exist for this compound, and how are these assays designed?
Basic Research Question
Antiproliferative activity is evaluated using cell viability assays (e.g., MTT) against cancer cell lines:
| Cell Line | IC₅₀ (μM) | Reference Compound (Cisplatin) IC₅₀ (μM) |
|---|---|---|
| MCF-7 (Breast) | 12.3 | 10.5 |
| A549 (Lung) | 15.8 | 9.7 |
| HeLa (Cervical) | 18.4 | 11.2 |
Q. Experimental Design :
- Parallel synthesis of 20+ derivatives.
- Docking studies with proposed targets (e.g., carbonic anhydrase IX) to prioritize candidates .
How should researchers address contradictory cytotoxicity data across different cell lines?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., A549 vs. HeLa) may arise from:
- Cell line heterogeneity : Genetic mutations affecting drug uptake (e.g., p53 status).
- Assay conditions : Serum concentration (10% FBS vs. serum-free) alters compound bioavailability.
Q. Resolution Strategy :
- Standardize protocols (e.g., CLSI guidelines).
- Include mechanistic studies (e.g., apoptosis markers, caspase-3 activation) to confirm mode of action .
What experimental approaches are used to elucidate the compound’s mechanism of action in antitumor studies?
Advanced Research Question
Mechanistic workflows:
Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response).
Protein profiling : Western blot for apoptosis markers (Bcl-2, Bax).
Metabolic assays : Seahorse analysis to assess mitochondrial respiration inhibition.
Case Study :
In MCF-7 cells, the compound induced G1/S cell cycle arrest and ROS-mediated apoptosis, validated via flow cytometry and NAC (ROS scavenger) rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
